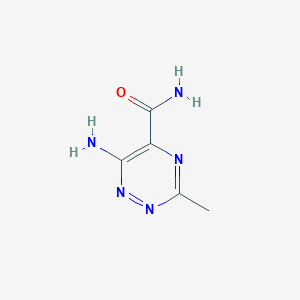![molecular formula C29H20O2 B14490363 (Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone) CAS No. 63767-43-1](/img/structure/B14490363.png)
(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) is a complex organic compound characterized by a spirocyclic structure. This compound features a cyclopropane ring fused to a fluorene moiety, with two phenylmethanone groups attached. The unique spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) typically involves the formation of the cyclopropane ring through the reaction of carbenes with alkenes. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate the carbene intermediate, which then reacts with an alkene to form the cyclopropane ring . The fluorene moiety can be introduced through a Friedel-Crafts acylation reaction, where fluorene reacts with an acyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of (Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) may involve continuous flow processes to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃/H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
(Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mécanisme D'action
The mechanism of action of (Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound’s ability to undergo various chemical transformations also enables it to participate in complex biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with similar structural features but different functional groups.
Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanol): A reduced form of the target compound with alcohol groups instead of ketones.
Uniqueness
(Spiro[cyclopropane-1,9’-fluorene]-2,3-diyl)bis(phenylmethanone) is unique due to its combination of a cyclopropane ring and fluorene moiety, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
63767-43-1 |
|---|---|
Formule moléculaire |
C29H20O2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(3-benzoylspiro[cyclopropane-2,9'-fluorene]-1-yl)-phenylmethanone |
InChI |
InChI=1S/C29H20O2/c30-27(19-11-3-1-4-12-19)25-26(28(31)20-13-5-2-6-14-20)29(25)23-17-9-7-15-21(23)22-16-8-10-18-24(22)29/h1-18,25-26H |
Clé InChI |
GTQRVMMXZJAXJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2C(C23C4=CC=CC=C4C5=CC=CC=C35)C(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid](/img/structure/B14490280.png)
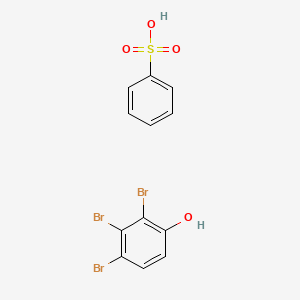
![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
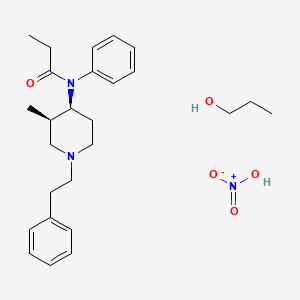
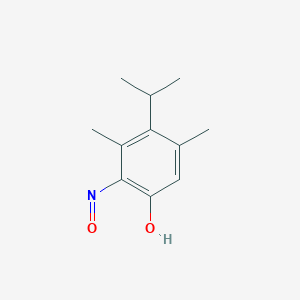
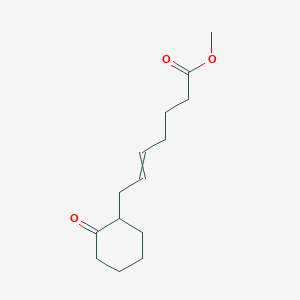

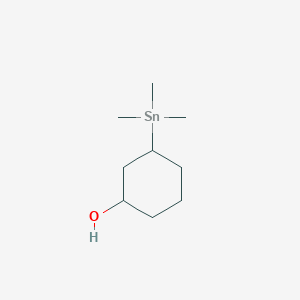
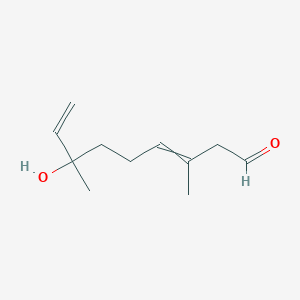

![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)

